6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one
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Overview
Description
6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-4-methylquinoline and 3,4,5-tribromobenzyl bromide.
Nucleophilic Substitution: The 6-fluoro-4-methylquinoline undergoes nucleophilic substitution with 3,4,5-tribromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Cyclization: The resulting intermediate is then subjected to cyclization under acidic conditions to form the quinolin-2(1H)-one core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Interfering with the replication and transcription processes in microorganisms.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: A simpler quinoline derivative with similar fluorine substitution.
4-Methylquinoline: Lacks the tribromophenylmethyl group but shares the methyl substitution on the quinoline ring.
3,4,5-Tribromobenzyl Bromide: Contains the tribromophenylmethyl group but lacks the quinoline core.
Uniqueness
6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one is unique due to the combination of fluorine, methyl, and tribromophenylmethyl substitutions on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
61297-96-9 |
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Molecular Formula |
C17H11Br3FNO |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
6-fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2-one |
InChI |
InChI=1S/C17H11Br3FNO/c1-9-4-16(23)22(15-3-2-11(21)7-12(9)15)8-10-5-13(18)17(20)14(19)6-10/h2-7H,8H2,1H3 |
InChI Key |
MIWAKRRPHWCSFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)F)CC3=CC(=C(C(=C3)Br)Br)Br |
Origin of Product |
United States |
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